molecular formula C12H10N4 B1386457 2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine CAS No. 1082192-60-6

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine

Cat. No. B1386457
M. Wt: 210.23 g/mol
InChI Key: LMMVVCLDIDIEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” is a chemical compound with the CAS Number: 1082192-60-6 . It has a molecular weight of 210.24 . The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of compounds similar to “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” has been reported in the literature . For instance, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor 1-receptor (IGF-1R) involved installing amine-containing side chains at the 4-position of the pyridone ring, which significantly improved the enzyme potency .


Molecular Structure Analysis

The molecular structure of “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” and similar compounds have been studied . For example, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of IGF-1R involved installing amine-containing side chains at the 4-position of the pyridone ring .


Physical And Chemical Properties Analysis

“2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” is a solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Electrocatalytic CO2 Reduction with Heteroleptic Ruthenium Complexes

  • Application Summary : Two novel mononuclear heteroleptic Ru (II) photosensitizers with 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized .
  • Methods of Application : The synthesis and photophysical properties of these Ru (II) complexes were investigated. Both the Ru (II) complexes showed great promises for electrochemical reduction of carbon dioxide (CO2) in dry acetonitrile .
  • Results or Outcomes : The emission behavior of both complexes revealed relatively long-lived emissive 3 MLCT and bathochromic shift (~ 715 nm) while compared with [Ru II (bpy) 3 ] (PF 6) 2 (~ 605 nm). Fairly weak quantum yields for both complexes: ∼ 0.00299 and ∼ 0.00295 with half-lives 181.57 ns and 198.89 ns, respectively, suggested different non-radiative emission pathways .

3. Anticancer Potential of Palladium (II) Complexes

  • Application Summary : Palladium (II) complexes have shown potential in cancer treatment. The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

4. Biological Potential of Indole Derivatives

  • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

5. Light-Driven Water Splitting

  • Application Summary : Two novel mononuclear heteroleptic Ru (II) photosensitizers with 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized . These photosensitizers showed great promises for future designing of electrochemical reduction of CO2 .
  • Methods of Application : The synthesis and their photophysical properties are investigated. Both the Ru (II) complexes i.e., [Ru II (bpy) 2 ( L1 )] (ClO 4) : 1 (ClO 4) and [Ru II (bpy) 2 ( L2 )] (ClO 4) 2 : 2 (ClO 4) 2 { L1 = 2- (1H-benzo [d]imidazol-2-yl)quinoline and L2 = 2- (1-methyl-1H-benzo [d]imidazol-2-yl)quinoline} have been meticulously characterized by different spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis and fluorescence spectroscopy, etc .
  • Results or Outcomes : The emission behaviour of both 1 (ClO 4) and 2 (ClO 4) 2 revealed relatively long-lived emissive 3 MLCT and bathochromic shift (~ 715 nm) while compared with [Ru II (bpy) 3 ] (PF 6) 2 (~ 605 nm). Fairly weak quantum yields for 1 (ClO 4) and 2 (ClO 4) 2 : ∼ 0.00299 and ∼ 0.00295 with half-lives 181.57 ns and 198.89 ns, respectively, suggested different non-radiative emission pathways .

Safety And Hazards

The safety information available indicates that “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” has the hazard statements H302-H315-H319-H335 and the signal word "Warning" . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . For instance, the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist suggests potential applications in the treatment of diseases involving PqsR .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-5-6-14-11(7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMVVCLDIDIEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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